N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of complex anilines often involves multi-step reactions with a focus on high yield and environmental safety. For example, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene using high-pressure hydrolysis and reduction reactions, emphasizing ready availability of reactants and minimal environmental impact (Wen Zi-qiang, 2007).
Vibrational and Geometrical Analysis : Spectroscopic studies, combined with theoretical calculations, provide insights into the vibrational, geometrical, and electronic properties of similar compounds. For instance, N-(2-phenoxyethyl)aniline derivatives have been studied to understand the behavior of the molecular chain and the effects of substituents (Mirta Finazzi et al., 2003).
Structural Characterization : Detailed structural analysis, including X-ray crystallography and NMR spectroscopy, is employed to characterize anilines and their derivatives. This approach was used to establish the structures of isomers in related studies (B. Su et al., 2013).
Application in Material Science
Nonlinear Optical (NLO) Properties : Computational studies on derivatives like N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline reveal significant first order hyperpolarizability, highlighting their potential in photonic applications (B. Raaghul et al., 2022).
Mesomorphic Properties : Research on chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines investigates their effects on mesomorphic properties, such as transition temperatures, critical for liquid crystal technologies (H. Hasegawa et al., 1989).
Biomedical and Environmental Applications
Detection of Biomarkers : Bi-functionalized metal-organic frameworks, based on modifications of aniline derivatives, have been developed for sensitive detection of biomarkers like 4-Aminophenol in urine, showcasing potential for health monitoring (Yingmin Jin, B. Yan, 2021).
Antimicrobial and Anthelmintic Evaluations : Derivatives like 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides have been synthesized and assessed for antimicrobial and anthelmintic activities, highlighting their potential in pharmaceutical research (M. Varshney et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO2/c1-19-18-21(25)9-14-24(19)28-17-15-26-22-10-12-23(13-11-22)27-16-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-14,18,26H,5,8,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKJMXKKKGTDFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC2=CC=C(C=C2)OCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160613 |
Source
|
Record name | N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040686-63-2 |
Source
|
Record name | N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040686-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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